Fmoc-N-Me-Asp(OtBu)-OH
Overview
Description
Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester: is a derivative of aspartic acid, which is an amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The Fmoc group protects the amino group, while the tert-butyl ester protects the carboxyl group.
Mechanism of Action
Target of Action
Fmoc-N-Me-Asp(OtBu)-OH is a selectively protected building block used in the synthesis of peptides . Its primary targets are the amino and carboxy functions of the peptide chain .
Mode of Action
The compound interacts with its targets through a process of condensation with an appropriate amine or alcohol . This results in the formation of branched esters and amides, and lactams and lactones containing the aspartyl unit . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By facilitating the synthesis of branched esters and amides, and lactams and lactones, it influences the structure and function of the resulting peptides .
Pharmacokinetics
Its solubility in dmf suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides that it helps synthesize. These peptides can have a wide range of biological activities, depending on their structure and the presence of the aspartyl unit .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to store the compound below +30°C . Furthermore, the reaction conditions, such as the presence of DMF and TFA, can significantly impact its mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of N-methyl-aspartic acid is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
tert-Butyl Ester Formation: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods: The industrial production of Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Major Products Formed:
Deprotected Amino Acid: Removal of protective groups yields N-methyl-aspartic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with N-methyl-aspartic acid as a component.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Synthesis: Employed in solid-phase peptide synthesis due to its stability and ease of deprotection.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins for research purposes.
Enzyme Studies: Helps in studying enzyme-substrate interactions by incorporating it into peptide substrates.
Medicine:
Drug Development: Investigated for its potential use in developing peptide-based drugs.
Therapeutic Peptides: Used in the synthesis of therapeutic peptides with improved stability and bioavailability.
Industry:
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Used in the manufacture of peptide-based pharmaceuticals.
Comparison with Similar Compounds
Fmoc-Aspartic Acid tert-Butyl Ester: Similar structure but without the N-methyl group.
Fmoc-Glutamic Acid tert-Butyl Ester: Similar protective groups but with a different amino acid backbone.
Uniqueness:
N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester provides unique properties, such as increased stability and altered reactivity, compared to its non-methylated counterparts.
By understanding the properties and applications of Fmoc-N-Methyl-Aspartic Acid tert-Butyl Ester, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWLVIEAOUXGW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152548-66-8 | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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